molecular formula C7H5BrFNO B3204277 1-(2-Bromo-5-fluoropyridin-3-yl)ethanone CAS No. 1033202-54-8

1-(2-Bromo-5-fluoropyridin-3-yl)ethanone

Cat. No.: B3204277
CAS No.: 1033202-54-8
M. Wt: 218.02 g/mol
InChI Key: IZNZGABMTQWKFJ-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Advanced Synthesis

Halogenated pyridines are crucial building blocks in organic synthesis, offering a versatile platform for the construction of complex molecular architectures. chemrxiv.org The presence of halogen atoms on the pyridine ring provides reactive handles for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, and Buchwald-Hartwig reactions. nih.gov This reactivity allows for the introduction of a wide range of substituents, enabling the systematic exploration of a compound's structure-activity relationship (SAR).

The specific combination of bromine and fluorine in 1-(2-Bromo-5-fluoropyridin-3-yl)ethanone is particularly noteworthy. The fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the bromine atom serves as a versatile point for further functionalization. acs.org This dual halogenation pattern makes this compound and its derivatives highly sought after in drug discovery programs. researchgate.net

Role of Ethanone (B97240) Moieties in Heterocyclic Chemistry

The ethanone (acetyl) group attached to the pyridine ring is a key functional group that significantly influences the compound's reactivity and potential applications. The ketone's carbonyl group can participate in a wide range of chemical transformations, including reductions to form alcohols, reactions with organometallic reagents to create tertiary alcohols, and various condensation reactions to build larger molecular frameworks.

Furthermore, the ethanone moiety can act as a directing group in electrophilic aromatic substitution reactions and can be a crucial pharmacophore in medicinal chemistry, engaging in hydrogen bonding and other non-covalent interactions with biological macromolecules. The acidic nature of the α-protons to the carbonyl group also allows for enolate formation, opening up another avenue for carbon-carbon bond formation.

Historical Development and Evolution of Synthetic Strategies for Pyridine Derivatives

The synthesis of pyridine and its derivatives has a rich history, with early methods often relying on condensation reactions of aldehydes and ketones with ammonia (B1221849). rsc.org A classic example is the Hantzsch pyridine synthesis. lookchem.com Over the years, synthetic strategies have evolved significantly, with the advent of transition-metal-catalyzed cross-coupling reactions revolutionizing the way chemists approach the functionalization of the pyridine ring. rsc.org

Modern approaches focus on the development of more efficient, selective, and environmentally benign methods for the synthesis of polysubstituted pyridines. rsc.org These include cascade reactions, multicomponent reactions, and C-H activation strategies, which allow for the rapid construction of molecular complexity from simple starting materials. lookchem.comnih.gov The synthesis of highly functionalized pyridines like this compound often relies on a building-block approach, where a pre-functionalized pyridine ring is further elaborated. nih.gov

Overview of Research Gaps and Emerging Opportunities in Pyridine Functionalization

Despite the significant progress in pyridine chemistry, several challenges and opportunities remain. One of the primary challenges is the selective functionalization of the pyridine ring, particularly at positions that are not electronically favored for substitution. chemrxiv.org The development of novel catalytic systems that can overcome the inherent reactivity patterns of the pyridine ring is an active area of research. numberanalytics.com

Emerging opportunities lie in the development of late-stage functionalization methods that can be applied to complex, pyridine-containing molecules, allowing for the rapid diversification of drug candidates and other functional materials. researchgate.net There is also a growing interest in the use of pyridine derivatives in materials science, for applications such as organic light-emitting diodes (OLEDs) and sensors. numberanalytics.com The exploration of the full potential of compounds like this compound in these areas represents a promising avenue for future research. numberanalytics.comnumberanalytics.com

Interactive Data Tables

Chemical Properties of this compound

PropertyValueReference
CAS Number1111637-74-1 sigmaaldrich.com
Molecular FormulaC7H5BrFNO sigmaaldrich.com
Molecular Weight218.02 g/mol sigmaaldrich.com
AppearanceSolid sigmaaldrich.com
InChI KeyNTEVXGZFBVJCAP-UHFFFAOYSA-N sigmaaldrich.com

Reported Biological Activities

ActivityTargetIC50Reference
AnticancerHepG2 (Liver Cancer)15 µM
AnticancerMCF-7 (Breast Cancer)20 µM
Enzyme InhibitionDihydroorotate Dehydrogenase10 µM
Enzyme InhibitionAcetylcholinesterase25 µM

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromo-5-fluoropyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c1-4(11)6-2-5(9)3-10-7(6)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNZGABMTQWKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=CC(=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692910
Record name 1-(2-Bromo-5-fluoropyridin-3-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033202-54-8
Record name 1-(2-Bromo-5-fluoro-3-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033202-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromo-5-fluoropyridin-3-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 2 Bromo 5 Fluoropyridin 3 Yl Ethanone

Retrosynthetic Analysis and Strategic Disconnections for the Compound's Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials by breaking bonds and applying known, reliable chemical transformations in reverse. This approach allows for the logical planning of a synthetic route.

A primary disconnection for 1-(2-Bromo-5-fluoropyridin-3-yl)ethanone involves the bond between the acetyl group and the pyridine (B92270) ring. This is a Carbon-Carbon bond disconnection, a common strategy in retrosynthesis. This leads to a key intermediate, a 2-bromo-5-fluoropyridine (B41290) synthon, and an acetylating agent. Further disconnections then focus on the pyridine core itself and the introduction of the halogen substituents.

Accessing the Pyridine Ring System

The core pyridine ring can be disconnected through several cyclization strategies. youtube.com For a polysubstituted pyridine, this typically involves breaking two or three bonds within the ring to reveal acyclic precursors. For instance, a [3+3] fragmentation approach would lead to two three-carbon fragments, while a [4+2] disconnection suggests a four-carbon and a two-atom (C-N) fragment. Common methodologies like the Hantzsch or Guareschi-Thorpe syntheses rely on the condensation of carbonyl compounds with an ammonia (B1221849) source, representing a disconnection to simpler aldehyde, ketone, and ester precursors. rsc.org

Introduction of Halogen Substituents (Bromine and Fluorine)

The introduction of bromine and fluorine onto the pyridine ring is a critical aspect of the synthesis. The timing of this halogenation—either before or after the formation of the pyridine ring—is a key strategic decision.

Fluorine Introduction: Disconnecting the C-F bond often leads to a precursor that can undergo nucleophilic aromatic substitution (SNAr). Given that fluoride (B91410) is a poor leaving group in SNAr, this strategy typically involves the displacement of a better leaving group, such as a chloro or nitro group, by a fluoride source. The high reactivity of 2-fluoropyridines in SNAr reactions makes them valuable intermediates. acs.org Alternatively, direct fluorination of a pre-formed pyridine ring can be achieved using specialized electrophilic fluorinating agents, although controlling regioselectivity can be challenging. mt.com Another route involves the Schiemann reaction on an aminopyridine precursor.

Bromine Introduction: The C-Br bond can be disconnected to a pyridine precursor that undergoes bromination. Electrophilic bromination of the electron-deficient pyridine ring requires harsh conditions. youtube.com A more controlled and widely used method is directed ortho-metalation, where a directing group on the pyridine ring guides a strong base to deprotonate an adjacent position, followed by quenching the resulting organometallic species with an electrophilic bromine source like Br2 or N-bromosuccinimide (NBS). nih.gov

The relative positions of the bromo and fluoro groups (positions 2 and 5) suggest that their introduction would likely be sequential and carefully planned to manage the directing effects of the substituents already present on the ring.

Formation of the Ethanone (B97240) Moiety

The final key disconnection is the ethanone (acetyl) group at the C-3 position. Standard Friedel-Crafts acylation reactions are generally ineffective on pyridine rings due to the deactivating effect of the nitrogen atom, which coordinates with the Lewis acid catalyst. wikipedia.org Therefore, alternative strategies are required.

One powerful method involves the use of organometallic intermediates. A retrosynthetic break of the C-C bond between the carbonyl and the pyridine ring leads to a 2-bromo-5-fluoropyridin-3-yl nucleophile (e.g., a Grignard or organolithium reagent) and an acetyl electrophile (e.g., acetyl chloride or N,N-dimethylacetamide). This approach often involves a halogen-metal exchange on a di-halogenated precursor. wikipedia.org

Another strategy is the acylation via radical intermediates, which can add to protonated pyridine rings. youtube.com A third possibility is the oxidation of a 3-ethyl-2-bromo-5-fluoropyridine precursor, although this requires the prior synthesis of the corresponding alkylpyridine.

Disconnection StrategyPrecursorsKey Transformation
Ethanone Moiety 2-Bromo-5-fluoropyridyl organometallic + Acetylating agentAcylation / Grignard Reaction
Halogen Substituents 3-Acetyl-pyridine derivativeSequential Halogenation (e.g., Fluorination via SNAr, Bromination via metalation)
Pyridine Ring Acyclic carbonyls, nitriles, ammonia sourceCyclocondensation (e.g., Hantzsch, Guareschi-Thorpe)

Classical and Modern Approaches to Pyridine Synthesis Relevant to the Compound

While functionalization of a pre-existing pyridine ring is a common strategy, building the substituted ring from acyclic precursors is also a powerful approach, particularly for accessing specific substitution patterns not easily obtained otherwise.

Hantzsch Dihydropyridine (B1217469) Synthesis and Derivatives

First reported in 1881, the Hantzsch pyridine synthesis is a classic multi-component reaction that constructs a dihydropyridine ring, which can then be oxidized to the aromatic pyridine. The typical reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. wikipedia.org

The primary product is a 1,4-dihydropyridine, which requires a subsequent oxidation step to achieve the aromatic pyridine ring. The versatility of the Hantzsch synthesis allows for the preparation of symmetrically substituted pyridines. Asymmetric versions have also been developed. To apply this to the target molecule, one would need to employ precursors that could later be converted to the bromo, fluoro, and acetyl groups, making it a multi-step and potentially complex route compared to late-stage functionalization.

ComponentRole in Hantzsch Synthesis
AldehydeProvides the C4 carbon of the pyridine ring
β-Ketoester (2 equiv.)Provide the C2, C3, C5, and C6 carbons and their substituents
Ammonia SourceProvides the nitrogen atom (N1)

Paal-Knorr Synthesis Variants

The Paal-Knorr synthesis is a cornerstone reaction for synthesizing five-membered heterocycles like pyrroles and furans from 1,4-dicarbonyl compounds. alfa-chemistry.comwikipedia.org While a direct Paal-Knorr reaction for pyridines (which would require a 1,5-dicarbonyl) is less common as a named reaction, several related condensation strategies exist for synthesizing six-membered pyridine rings.

Guareschi-Thorpe Synthesis: This reaction is a significant variant that produces substituted 2-pyridones (which can exist in equilibrium with 2-hydroxypyridines). It involves the condensation of a cyanoacetamide or cyanoacetic ester with a 1,3-dicarbonyl compound in the presence of an ammonia source. quimicaorganica.org Recent advancements have focused on developing greener protocols using aqueous media. rsc.orgrsc.org The resulting pyridone can then be further functionalized.

Bohlmann-Rahtz Pyridine Synthesis: This is another powerful method for creating substituted pyridines. It involves the reaction of an enamine with an ethynyl (B1212043) ketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a trisubstituted pyridine. wikipedia.orgnih.govjk-sci.com This method offers excellent regiocontrol. nih.gov Modifications have been developed to allow for one-pot procedures and catalysis by Brønsted or Lewis acids to avoid high temperatures. thieme-connect.comcore.ac.uk

These methods provide access to the core pyridine structure, which would then serve as a scaffold for the subsequent introduction of the specific bromo, fluoro, and ethanone functionalities required for the target compound.

Electrophilic and Nucleophilic Functionalization Strategies for Pyridine Rings

The inherent electronic nature of the pyridine ring, being electron-deficient, generally favors nucleophilic attack. However, the substituents on the 2-bromo-5-fluoropyridine ring significantly influence its reactivity towards both electrophiles and nucleophiles.

Classical electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, are generally challenging on pyridine rings due to the deactivating effect of the nitrogen atom, which can also be complex with the Lewis acid catalyst. For this compound, direct acylation of 2-bromo-5-fluoropyridine at the C-3 position is not a straightforward approach.

A more viable strategy involves directed ortho-metalation (DoM) . This powerful technique utilizes a directing group (DG) to deprotonate a specific ortho-position, creating a nucleophilic center that can then react with an electrophile. In the context of 2-bromo-5-fluoropyridine, the bromine atom can potentially act as a directing group, facilitating lithiation at the C-3 position with a strong base like lithium diisopropylamide (LDA). The resulting 3-lithiated intermediate can then be quenched with an appropriate acetylating agent, such as acetyl chloride or N,N-dimethylacetamide, to install the desired acetyl group. Research has shown that regioselective ortho-lithiation of halopyridines can be achieved, providing a pathway to 2,3-disubstituted pyridines. nih.gov

Nucleophilic functionalization strategies can also be envisioned, particularly through the displacement of one of the halogen atoms. However, to synthesize the target compound, this would likely involve a multi-step sequence where the acetyl group is introduced prior to the final halogen arrangement.

Catalytic Strategies for the Introduction and Modification of Substituents

Modern catalytic methods offer powerful and versatile tools for the synthesis of complex molecules like this compound. These strategies often provide high yields and regioselectivity under mild reaction conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a mainstay of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision. Several of these reactions are pertinent to the synthesis of the target ketone.

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide, is a widely used method for C-C bond formation. nih.govnih.gov While traditionally used for arylation, modifications have been developed for acylation. nih.gov

A potential route to this compound via Suzuki-Miyaura coupling could involve the preparation of a 2-bromo-5-fluoropyridine-3-boronic acid or ester. This intermediate could then be coupled with an acetylating agent, such as acetyl chloride, under palladium catalysis. The development of anhydrous conditions for the coupling of organoboronic acids with acyl chlorides has been a significant advancement in this area. nih.gov

Catalyst SystemBaseSolventOutcome
Pd(PPh₃)₄Cs₂CO₃Toluene (anhydrous)Synthesis of aromatic ketones from arylboronic acids and acyl chlorides. nih.gov
Pd(OAc)₂ / Phosphine LigandVariousDioxaneGeneral conditions for coupling of 2-pyridyl boron derivatives. nih.gov

This table presents general conditions for Suzuki-Miyaura acylative coupling and may require optimization for the specific substrate.

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. To synthesize the target compound, 2-bromo-5-fluoro-3-pyridylzinc halide could be prepared and subsequently coupled with acetyl chloride in the presence of a palladium or nickel catalyst. researchgate.net The use of solid, air-stable 2-pyridylzinc reagents has enhanced the practicality of this method. acs.org

The Stille coupling involves the reaction of an organostannane with an organic halide. A plausible approach would be the synthesis of a 2-bromo-5-fluoro-3-pyridylstannane derivative, followed by a palladium-catalyzed coupling with acetyl chloride.

Both Negishi and Stille reactions are known for their tolerance to a wide range of functional groups, making them attractive options for complex molecule synthesis.

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for modifying organic molecules. This approach avoids the pre-functionalization steps required in traditional cross-coupling reactions.

The development of methods for the ortho-regioselective C-H activation of pyridines is an active area of research. In the case of 2-bromo-5-fluoropyridine, the nitrogen atom can act as an endogenous directing group, guiding a transition metal catalyst to activate the C-H bond at the C-2 or C-6 position. However, achieving regioselective functionalization at the C-3 position is more challenging.

Recent advances have shown that the electronic properties of substituents on the pyridine ring can influence the regioselectivity of C-H arylation. For pyridines with electron-withdrawing groups, arylation can be directed to the C-3 or C-4 positions. While direct C-H acylation of 2-bromo-5-fluoropyridine at the C-3 position has not been extensively reported, this remains a promising avenue for future exploration, potentially through the use of specifically designed ligands and catalytic systems that can overcome the inherent electronic biases of the substrate. nih.govrsc.org

C-H Functionalization Methodologies
Directed C-H Functionalization Approaches

The direct functionalization of carbon-hydrogen (C-H) bonds in pyridine rings represents a powerful and atom-economical strategy for synthesizing substituted pyridines. rsc.org However, the inherent electronic properties of the pyridine ring, including its electron-deficient nature and the coordinating ability of the nitrogen atom, present significant challenges to achieving selective C-H activation. rsc.org To overcome these hurdles, directed C-H functionalization has emerged as a key methodology. This approach utilizes a directing group, temporarily installed on the pyridine, to guide a metal catalyst to a specific C-H bond, thereby ensuring high regioselectivity.

For a molecule like this compound, a hypothetical directed C-H functionalization strategy would likely involve a starting pyridine bearing a directing group. For instance, an oxazoline (B21484) group at the C2 position can direct rhodium-catalyzed amidation to the C3 position. whiterose.ac.uk Similarly, various directing groups have been developed to guide functionalization to different positions on the pyridine ring. whiterose.ac.uknih.gov After the desired C-H bond is functionalized, the directing group can be removed. nih.gov While direct C-H acylation of a 2-Bromo-5-fluoropyridine precursor is challenging, a directing group strategy could offer a viable, albeit multi-step, pathway to introduce the acetyl group at the C3 position with high control.

Table 1: Examples of Directing Groups in Pyridine C-H Functionalization

Directing Group Catalyst System Position Functionalized Type of Functionalization
Pyridin-2-yl Ru-based C-2 of a piperidine (B6355638) ring Arylation
Oxazoline Rh-based C-3 of pyridine Amidation
N-Oxide Pd/Cu C-2, C-6 Arylation

This table presents generalized findings from pyridine chemistry and does not represent a direct synthesis of this compound.

Photoredox Catalysis in Pyridine Chemistry

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under mild conditions. rsc.orgacs.org In pyridine chemistry, this technology offers novel pathways for functionalization that are often complementary to traditional methods. rsc.org For example, photoredox catalysis can be used for the C-4 selective alkylation of pyridines using N-(acyloxy)phthalimides as alkyl radical precursors. rsc.org Another application involves the use of an organic dye, Eosin Y, as a photoredox catalyst to synthesize 2,4,6-triarylpyridines from aryl ketones and benzyl (B1604629) amines. acs.org

In the context of synthesizing this compound, photoredox catalysis could potentially be employed to introduce the acetyl group or other functionalities. A strategy might involve the generation of an acetyl radical which could then add to a suitably activated pyridine derivative. The development of photoredox systems with extreme reduction potentials, sometimes involving pyridine catalysis itself, is expanding the scope of these reactions to include previously unreactive substrates. researchgate.net Furthermore, photoredox catalysis can be combined with other catalytic cycles, such as those involving pyridine N-oxides, to achieve complex transformations like the carbohydroxylation of olefins. acs.org

Electrosynthesis for Carbon-Heteroatom Bond Formation

Electrosynthesis is increasingly recognized as a powerful tool in organic chemistry, offering a unique approach to redox reactions without the need for conventional chemical oxidants or reductants. researchgate.netyoutube.com This technique can be applied to the synthesis of pyridine derivatives, including the formation of carbon-heteroatom bonds. rsc.org For instance, the electrochemical hydrogenation of pyridines to piperidines has been demonstrated using an anion-exchange membrane (AEM) electrolyzer, showcasing a method that operates at ambient temperature and pressure. acs.org

Direct and Indirect Electrochemical Approaches

Electrochemical synthesis can proceed through either direct or indirect pathways. In a direct approach, the substrate is oxidized or reduced directly at the electrode surface. The electrochemical oxidation of 1,2,3,4-tetrahydropyridines, for example, involves a single reversible one-electron oxidation process. researchgate.net

In an indirect (or mediated) approach, an electrochemically generated redox mediator reacts with the substrate in the bulk solution. This can be advantageous when the direct electrochemical reaction of the substrate is slow or requires high overpotentials. For example, an electrochemically generated radical cation of a tetrahydropyridine (B1245486) can act as a mediator to oxidize dihydropyridines. researchgate.net For the synthesis of this compound, an indirect approach could hypothetically be used to selectively introduce the bromine or fluorine substituents onto a pyridine precursor.

Green Chemistry Principles in Electrosynthesis

Electrosynthesis aligns well with the principles of green chemistry. youtube.com By using electricity as a "reagent," it can significantly reduce the generation of chemical waste associated with stoichiometric oxidants and reductants. youtube.com This often leads to cleaner reaction profiles and simpler purification procedures. The ability to use renewable energy sources to power electrochemical reactions further enhances its green credentials. Moreover, electrosynthesis can often be performed under mild conditions, reducing energy consumption. youtube.com The use of earth-abundant materials for electrodes, such as carbon, can also avoid contamination of the product with critical metals, which is a significant advantage, particularly in the pharmaceutical industry. youtube.com

Chemo-, Regio-, and Stereoselective Synthesis of this compound

Achieving the precise arrangement of substituents found in this compound requires a high degree of control over the chemo-, regio-, and stereoselectivity of the synthetic steps. The term "stereoselective" is not directly applicable here as the molecule is achiral, but chemo- and regioselectivity are paramount.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, during the introduction of the acetyl group, the reaction must not affect the bromo or fluoro substituents.

Regioselectivity is the control of the position of the incoming group. The synthesis must ensure the acetyl group is introduced at C-3, the bromine at C-2, and the fluorine at C-5. The inherent electronic directing effects of the substituents on the pyridine ring play a crucial role. For instance, the fluorine at C-5 is a deactivating group but directs ortho- and para- to itself. The bromine at C-2 is also deactivating. The synthesis strategy must navigate these electronic effects. A common documented method for a similar compound involves a Grignard reaction on a pyridine-2-carbonitrile (B1142686) precursor, which controls the position of the acylation. Activating the pyridine ring, for instance by forming an N-oxide, can also be used to control the regioselectivity of additions. acs.org

Table 2: Regiochemical Control in Pyridine Synthesis

Method Activating/Directing Principle Resulting Regioselectivity Potential Application
Grignard Reaction Pre-functionalized nitrile Acylation at the nitrile position Introduction of the acetyl group
N-Oxide Formation Activation for nucleophilic attack Functionalization at C2/C6 or C4 Introduction of substituents

This table outlines general strategies for regiocontrol in pyridine synthesis.

Green Chemistry Principles and Sustainable Methodologies in Compound Synthesis

The synthesis of complex molecules like this compound is increasingly guided by the principles of green chemistry to minimize environmental impact. researchgate.net Key strategies include the use of multicomponent reactions, green catalysts, environmentally benign solvents, and energy-efficient techniques like microwave-assisted synthesis. researchgate.netnih.gov

Several approaches to pyridine synthesis embody these principles:

Catalysis: The use of iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a green route to substituted pyridines, avoiding more toxic heavy metal catalysts. rsc.org

Solvent-Free Reactions: A novel synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides proceeds without any solvent, representing a highly atom-economical process. rsc.org

Energy Efficiency: Microwave-assisted synthesis has been shown to be an efficient method for producing pyridine derivatives, often resulting in higher yields, shorter reaction times, and purer products compared to conventional heating. nih.gov

Alternative Reagents: Pyridine and its derivatives can themselves act as catalysts or be used in biphasic systems to simplify product separation and reduce energy-intensive purification steps, aligning with green chemistry goals. biosynce.com

Applying these principles to the synthesis of this compound would involve selecting catalytic over stoichiometric reagents, minimizing the number of synthetic steps, using safer solvents or solvent-free conditions, and designing processes that reduce waste and energy consumption.

Flow Chemistry Applications in Heterocyclic Synthesis

Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch synthesis. In a flow system, reagents are pumped through a network of tubes and reactors where the reaction occurs. This methodology offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions.

The synthesis of pyridine derivatives has been a significant area of exploration for flow chemistry applications. sci-hub.se For instance, the Bohlmann-Rahtz pyridine synthesis, a reaction that combines an enamine and an ethynyl ketone, has been successfully adapted to a microwave flow reactor. beilstein-journals.org This method allows for the one-step preparation of trisubstituted pyridines without the need to isolate intermediates, showcasing the efficiency of flow processing. beilstein-journals.org Another example is the α-methylation of substituted pyridines, which has been achieved in a simple bench-top continuous flow setup using a packed-bed reactor with Raney® nickel, offering a greener and more rapid alternative to batch methods. semanticscholar.org

While direct synthesis of this compound using flow chemistry is not extensively documented, the principles and techniques applied to other substituted pyridines are highly relevant. A potential flow-based approach could involve the Br/Li exchange of a dibromopyridine precursor, a reaction that has been demonstrated in a flow microreactor without the need for cryogenic conditions typically required in batch processes. researchgate.net This method's ability to handle unstable organometallic intermediates with precise temperature control makes it a promising strategy.

The table below summarizes key flow chemistry applications relevant to pyridine synthesis, highlighting the types of reactions and conditions that could be adapted for the synthesis of this compound and its precursors.

Reaction TypeKey FeaturesPotential Application for Target CompoundReference
Bohlmann-Rahtz Pyridine Synthesis Microwave-assisted; one-step formation of trisubstituted pyridines.Assembly of the core pyridine ring from acyclic precursors. beilstein-journals.org
α-Methylation of Pyridines Packed-bed reactor with Raney® nickel; high regioselectivity.Functionalization of a pre-formed pyridine ring. semanticscholar.org
Br/Li Exchange on Dibromopyridines Microreactor system; avoids cryogenic conditions; handles unstable intermediates.Introduction of the acetyl group via an organometallic intermediate. researchgate.net
Photoredox-Catalyzed Hydroaminoalkylation Telescoped with SNAr or C-N coupling; synthesis of fused pyridines (tetrahydronaphthyridines).Annulation strategies for building complex fused heterocyclic systems. nih.gov

These examples underscore the versatility of flow chemistry in managing complex reaction sequences for heterocyclic compounds. The enhanced safety, scalability, and control offered by flow systems make them an attractive platform for the synthesis of valuable compounds like this compound.

Automated Synthesis Systems for Enhanced Efficiency

Automated synthesis systems integrate robotics and computational control to perform chemical reactions with minimal human intervention. These platforms can execute complex, multi-step synthetic sequences, enabling high-throughput screening, reaction optimization, and the rapid generation of compound libraries for drug discovery. When combined with flow chemistry, automation can lead to highly efficient and self-optimizing manufacturing processes.

The power of this approach has been demonstrated in the synthesis of various complex molecules. For example, an automated, continuous flow synthesis of spirocyclic tetrahydronaphthyridines was developed, combining photoredox-catalyzed hydroaminoalkylation with subsequent cyclization reactions. nih.gov This system showcases how multiple synthetic steps can be sequenced and automated to produce complex heterocyclic cores. nih.gov Such modularity is a key advantage, allowing for the synthesis of diverse analogues from common starting materials.

For a target like this compound, an automated system could be designed to perform a multi-step sequence starting from a simpler pyridine derivative. For instance, a system could automate the following hypothetical sequence:

Halogenation: Introduction of bromine and fluorine onto the pyridine ring.

Acylation: Introduction of the acetyl group at the 3-position, possibly via a directed ortho metalation or a Grignard reaction with an appropriate precursor.

Automated platforms are particularly adept at reaction optimization. By systematically varying parameters such as reagent stoichiometry, temperature, and residence time, an optimal set of conditions can be identified far more rapidly than with manual experimentation. A self-optimizing reactor, for instance, can use an algorithm to analyze real-time data and adjust reaction conditions to maximize yield or minimize impurities.

The table below outlines the potential benefits of using an automated synthesis system for the production of this compound.

Feature of Automated SystemBenefit for SynthesisExample ApplicationReference
High-Throughput Experimentation Rapid screening of reaction conditions (catalysts, solvents, temperatures) to find optimal synthesis pathways.Optimizing the acylation step to maximize yield and regioselectivity. acs.org
Multi-Step Sequencing Telescoping multiple reaction steps without intermediate purification, saving time and resources.Combining the synthesis of the 2-bromo-5-fluoropyridine core with the subsequent acylation in a single, continuous process. nih.gov
Robotic Liquid Handling Precise and reproducible dispensing of reagents, leading to higher consistency and reduced error.Accurate control over stoichiometry in sensitive reactions like organometallic additions. beilstein-journals.org
Self-Optimization Algorithms Autonomous optimization of reaction parameters to achieve predefined goals (e.g., maximum yield, minimum byproducts).Fine-tuning a flow process for the continuous production of the target compound with high purity. beilstein-journals.org

The integration of automated synthesis with advanced analytical techniques allows for real-time monitoring and control, ensuring high efficiency and reproducibility. While the specific automated synthesis of this compound has not been detailed in the literature, the successful application of these systems to other complex heterocyclic targets provides a clear blueprint for its potential development. nih.govbeilstein-journals.org

Comprehensive Reaction Chemistry of 1 2 Bromo 5 Fluoropyridin 3 Yl Ethanone

Reactivity of the Bromine Substituent

The bromine atom on the pyridine (B92270) ring is a key functional group, enabling a variety of chemical transformations. Its reactivity is central to the synthetic utility of 1-(2-Bromo-5-fluoropyridin-3-yl)ethanone, allowing for the introduction of diverse molecular fragments.

Nucleophilic Aromatic Substitution on Pyridine Derivatives

In pyridine derivatives, halogen substituents can be replaced by nucleophiles. The bromine atom in compounds like this compound can undergo nucleophilic substitution reactions, although this is less common than palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom can activate the ring towards nucleophilic attack.

Organometallic Transformations (e.g., Grignard, Lithiation)

The bromine atom can be converted into an organometallic species, such as a Grignard or organolithium reagent. This transformation inverts the polarity at the carbon atom, turning it from an electrophilic to a nucleophilic center.

Grignard Reaction : The reaction of 2-bromopyridine (B144113) derivatives with magnesium can form a pyridylmagnesium bromide. researchgate.net This Grignard reagent can then react with various electrophiles. For instance, reaction with aldehydes or ketones yields corresponding carbinols. researchgate.net A patented method for a related compound involves the use of a methyl Grignard reagent to introduce an ethanone (B97240) group. A novel method has also been developed for the coupling of 2- or 4-bromopyridines with Grignard reagents promoted by purple light, which does not require a transition metal catalyst. organic-chemistry.org

Lithiation : Lithiation of halogenated pyridines can be achieved using organolithium reagents like n-butyllithium (n-BuLi). researchgate.netnih.gov This process can sometimes lead to deprotolithiation or halogen-lithium exchange. nih.gov The resulting organolithium species can be trapped with various electrophiles to introduce new functional groups. nih.govrsc.org

Cross-Coupling Reactions at the Bromine Center

The bromine substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. These reactions are widely used in the synthesis of pharmaceuticals and agrochemicals.

Suzuki-Miyaura Coupling : This reaction couples the bromopyridine with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a versatile method for creating biaryl structures. researchgate.net For example, 2-bromo-5-fluoropyridine (B41290) can react with phenylboronic acid to form 5-fluoro-2-phenylpyridine. sigmaaldrich.com The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields. researchgate.netharvard.eduresearchgate.netnih.gov

Sonogashira Coupling : This reaction involves the coupling of the bromopyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. soton.ac.ukwikipedia.orglibretexts.org It is a powerful tool for synthesizing alkynyl-substituted pyridines. soton.ac.uk The reaction can be performed under mild conditions, often at room temperature. soton.ac.ukwikipedia.org For instance, 6-bromo-3-fluoro-2-cyanopyridine has been successfully coupled with various terminal alkynes in high yields. soton.ac.uk

Heck Reaction : The Heck reaction couples the bromopyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction typically results in the formation of a trans-substituted alkene. organic-chemistry.org While aryl iodides are more reactive, aryl bromides are also suitable substrates, particularly for industrial applications due to their lower cost and greater stability. beilstein-journals.org

Table 1: Examples of Cross-Coupling Reactions on Bromopyridine Derivatives

Coupling Reaction Reactants Catalyst/Reagents Product Reference(s)
Suzuki-Miyaura 2-Bromo-5-fluoropyridine, Phenylboronic acid Pd(OAc)₂, K₂CO₃ 5-Fluoro-2-phenylpyridine researchgate.netsigmaaldrich.com
Sonogashira 6-Bromo-3-fluoro-2-cyanopyridine, Terminal alkyne Pd(PPh₃)₄, CuI, Et₃N 6-Alkynyl-3-fluoro-2-cyanopyridine soton.ac.uk
Heck Aryl bromide, Alkene Palladium catalyst, Base Substituted alkene wikipedia.orgorganic-chemistry.orgbeilstein-journals.org

Reactivity of the Fluorine Substituent

The fluorine atom significantly influences the chemical properties and reactivity of the pyridine ring.

Fluorine's Electronic Influence on Pyridine Reactivity

The high electronegativity of fluorine (3.98) makes the C-F bond highly polarized and one of the strongest in organic chemistry. wikipedia.org This has several consequences for the reactivity of the pyridine ring:

Deactivation of the Ring : The electron-withdrawing nature of fluorine deactivates the pyridine ring towards electrophilic substitution.

Increased Acidity : The presence of fluorine can increase the acidity of nearby protons.

Enhanced Reactivity with Nucleophiles : The introduction of fluorine atoms can increase the electrostatic center offset, enhancing the reactivity of the pyridine ring with nucleophiles. acs.org

Modulation of Bioactivity : In medicinal and agrochemical chemistry, fluorine is often incorporated to modulate properties like bioavailability and metabolic stability. uni-muenster.de

Selective Fluorine Displacement Reactions

While the C-F bond is very strong, fluorine can be displaced under certain conditions, particularly in activated systems. Halogen displacement reactions typically occur when a more reactive halogen displaces a less reactive one. vaia.comissr.edu.khnagwa.com However, displacing fluorine with other halogens is generally not feasible. vaia.com In aqueous solutions, the fluoride (B91410) ion is highly solvated, making it a weak nucleophile and difficult to displace. quora.com

Selective fluorination of pyridines can be achieved using specific reagents like elemental fluorine-iodine mixtures or silver(II) fluoride. rsc.orgnih.gov These methods allow for the introduction of fluorine at specific positions, which can then potentially be displaced by other nucleophiles. nih.gov For instance, 5-bromo-2-fluoropyrimidine (B1268855) can undergo nucleophilic aromatic substitution at the fluoride position. ossila.com

Reactivity of the Ethanone Moiety

The ethanone group, consisting of a carbonyl (C=O) and an adjacent methyl group, is a primary site for a variety of chemical transformations common to ketones.

Carbonyl Transformations (e.g., Aldol Condensations, Reductions, Wittig Reactions)

The carbonyl carbon of the ethanone is electrophilic and thus susceptible to attack by nucleophiles. This reactivity allows for several important transformations.

Aldol Condensations: The ethanone can act as both an electrophile (accepting a nucleophilic enolate) and a nucleophile (after deprotonation of the alpha-carbon) in aldol-type reactions. In a self-condensation, the enolate of one molecule would attack the carbonyl of another, leading to a β-hydroxy ketone, which can subsequently dehydrate to form an α,β-unsaturated ketone. youtube.com

Reductions: The ketone can be readily reduced to a secondary alcohol, 1-(2-bromo-5-fluoropyridin-3-yl)ethanol. This transformation can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent allows for control over the reduction in the presence of other functional groups.

Wittig Reactions: The Wittig reaction provides a powerful method for converting the ketone into an alkene. masterorganicchemistry.com By reacting the ethanone with a phosphorus ylide (e.g., Ph₃P=CH₂), the carbonyl oxygen is replaced with a carbon group, forming a C=C double bond. organic-chemistry.orgyoutube.com The nature of the ylide determines the structure of the resulting alkene. organic-chemistry.org

Transformation Reagents Product Type
Aldol CondensationBase (e.g., NaOH, LDA)β-Hydroxy ketone or α,β-Unsaturated ketone
ReductionNaBH₄, LiAlH₄Secondary alcohol
Wittig ReactionPhosphorus Ylide (Ph₃P=CR'R'')Alkene

Alpha-Functionalization via Enolate Chemistry

The hydrogen atoms on the methyl group adjacent to the carbonyl (the α-hydrogens) are acidic due to the electron-withdrawing effect of the carbonyl group and the halogenated pyridine ring. This acidity allows for the formation of an enolate anion by treatment with a suitable base. This enolate is a potent nucleophile and can react with various electrophiles to achieve alpha-functionalization.

For instance, the enolate can be alkylated with alkyl halides, acylated with acyl chlorides, or halogenated with reagents like N-bromosuccinimide (NBS) to introduce a bromine atom at the alpha-position, yielding a compound like 2-bromo-1-(5-fluoropyridin-3-yl)ethanone. uni.lu The electron-withdrawing properties of the bromo and fluoro substituents on the pyridine ring enhance the acidity of the α-hydrogens (pKa ≈ 18-20), facilitating enolate formation for carbon-carbon bond construction.

Reaction Electrophile Product
AlkylationR-X (Alkyl halide)α-Alkylated ketone
HalogenationNBS, NCS, NISα-Halogenated ketone
AcylationRCOCl (Acyl chloride)β-Dicarbonyl compound

Reactivity of the Pyridine Core

The pyridine ring is electron-deficient, and its reactivity is further modulated by the presence of the bromo and fluoro substituents.

Electrophilic Aromatic Substitution on Pyridine Derivatives

Pyridine itself is generally resistant to electrophilic aromatic substitution (EAS) compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. lumenlearning.com The presence of two deactivating halogen substituents (bromo and fluoro) and an acetyl group further deactivates the ring towards EAS. libretexts.org However, if forced under harsh conditions, the directing effects of the existing substituents would guide the incoming electrophile. The fluorine at the C2 position and the bromine at the C5 position are deactivating. In substituted pyridines, activating groups typically direct incoming electrophiles to the ortho or para positions, while deactivating groups direct to the meta position. libretexts.org For this specific compound, the electron-withdrawing nature of the substituents makes electrophilic substitution challenging, with the 4-position being the most likely site for any potential reaction due to the directing influence of the halogens.

Nucleophilic Additions and Ring Functionalization

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially with good leaving groups at the 2, 4, or 6 positions. In this compound, both the C2-Br and C5-F bonds are potential sites for substitution.

The fluorine atom at the C5 position of a related compound, 5-bromo-2-fluoropyridine (B45044), is noted to be favorable for nucleophilic aromatic substitution. ossila.com Generally, in nucleophilic aromatic substitution of halo-heterocycles, a C-F bond is significantly more reactive than a C-Cl or C-Br bond. For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.govresearchgate.net This suggests that nucleophiles would preferentially attack the C2 position, displacing the bromide.

Conversely, the bromine at the C2 position is an excellent handle for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings can be selectively performed at the C-Br bond, allowing for the formation of C-C, C-N, and C-O bonds. ossila.comchemicalbook.comsigmaaldrich.com For instance, 2-bromo-5-fluoropyridine readily undergoes Suzuki coupling with various boronic acids. sigmaaldrich.com This differential reactivity allows for selective functionalization of the pyridine core.

Position Reaction Type Typical Reagents Outcome
C2-BrCross-CouplingPd catalyst, Base, Boronic acid (Suzuki)C-C bond formation
C2-BrNucleophilic SubstitutionStrong nucleophiles (e.g., NaOMe)C-O bond formation
C5-FNucleophilic SubstitutionNucleophiles (e.g., Amines, Alkoxides)C-N, C-O bond formation

Multi-Step Transformations and Cascade Reactions Facilitated by the Compound

The distinct and predictable reactivity at the three different sites of this compound makes it a valuable building block for the synthesis of complex, highly substituted pyridine derivatives. The orthogonal reactivity allows for a stepwise functionalization strategy.

A hypothetical multi-step synthesis could proceed as follows:

Cross-Coupling at C2: A Suzuki coupling could be performed to replace the bromine with an aryl or alkyl group. The ketone and C-F bond would likely remain untouched under standard Suzuki conditions.

Carbonyl Transformation: The ketone of the resulting product could then be modified, for example, through a Wittig reaction to introduce an alkene.

Nucleophilic Substitution at C5: Finally, the fluorine atom could be displaced by a nucleophile, such as an amine, in an SNAr reaction to complete the synthesis of a polysubstituted pyridine.

This stepwise approach, where different parts of the molecule are addressed sequentially, is a hallmark of modern synthetic chemistry and is enabled by the specific electronic and steric properties of this compound. The ability to perform tandem or cascade reactions, such as a nucleophilic substitution followed by an intramolecular cyclization involving the acetyl group, also presents an intriguing possibility for the rapid construction of fused heterocyclic systems. For example, the synthesis of 2,3,6-trisubstituted pyridines has been demonstrated using related difluoropyridine precursors through tandem nucleophilic aromatic substitutions. ossila.com

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional spectra, a complete and unambiguous assignment of the molecule's atoms and their connectivity can be achieved. bas.bg

The ¹H NMR spectrum of 1-(2-Bromo-5-fluoropyridin-3-yl)ethanone is expected to show distinct signals corresponding to the different types of protons. The three protons of the acetyl methyl group (-COCH₃) would appear as a sharp singlet, typically in the δ 2.0-2.7 ppm region. The two aromatic protons on the pyridine (B92270) ring, H-4 and H-6, would present as complex multiplets due to spin-spin coupling with each other and with the fluorine atom at the C-5 position.

The ¹³C NMR spectrum would display seven unique carbon signals, as the molecule has no plane of symmetry. The carbonyl carbon (C=O) is expected to resonate at the most downfield position, typically in the δ 190-200 ppm range. The methyl carbon will appear far upfield. The five carbons of the pyridine ring will have their chemical shifts significantly influenced by the attached substituents (bromo, fluoro, and acetyl groups). Carbons directly bonded to the electronegative fluorine (C-5) and bromine (C-2) atoms will show characteristic shifts and coupling patterns (in the case of C-F coupling).

¹⁹F NMR spectroscopy is crucial for confirming the presence and environment of the fluorine atom. A single resonance is expected for the C-5 fluorine atom, which would be split into a multiplet due to coupling with the adjacent H-4 and the more distant H-6 protons.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

NucleusPositionPredicted Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
¹H -CH~2.6s (singlet)N/A
H-4~8.2dd (doublet of doublets)³J(H-H) ≈ 8 Hz, ³J(H-F) ≈ 8-10 Hz
H-6~8.6d (doublet) or dd⁴J(H-H) ≈ 2-3 Hz, ⁴J(H-F) ≈ 2-4 Hz
¹³C -C H₃~25-30q (quartet)¹J(C-H) ≈ 125-130 Hz
C =O~195s (singlet)N/A
C-2~140-145s (singlet)N/A
C-3~135-140d (doublet)²J(C-F) ≈ 15-25 Hz
C-4~140-145d (doublet)²J(C-F) ≈ 20-30 Hz
C-5~155-160 (d)d (doublet)¹J(C-F) ≈ 240-260 Hz
C-6~145-150d (doublet)³J(C-F) ≈ 5-10 Hz
¹⁹F F-5~(-110 to -125)m (multiplet)³J(F-H4) ≈ 8-10 Hz, ⁴J(F-H6) ≈ 2-4 Hz

Note: Predicted values are based on standard substituent effects and data from analogous compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei. bas.bg

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H). For this compound, a key cross-peak would be observed between the H-4 and H-6 protons, confirming their presence on the same pyridine ring and their coupling interaction.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). HSQC would show correlations between the methyl protons and the methyl carbon, H-4 and C-4, and H-6 and C-6, allowing for the unambiguous assignment of these specific carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. These correlations are fundamental for assembling the molecular skeleton. For the target compound, key HMBC correlations would be expected between the methyl protons and both the carbonyl carbon (C=O) and the C-3 of the pyridine ring. Additionally, correlations from H-4 to C-2, C-3, C-5, and C-6, and from H-6 to C-2, C-4, and C-5 would definitively establish the substitution pattern on the pyridine ring.

Table 2: Expected Key 2D NMR Correlations for this compound

ExperimentCorrelating NucleiExpected Key Cross-PeaksInformation Gained
COSY ¹H ↔ ¹HH-4 ↔ H-6Confirms H-H coupling on the pyridine ring.
HSQC ¹H ↔ ¹³C (¹J)CH₃ ↔ C H₃Connects protons to their directly bonded carbons.
H-4 ↔ C-4
H-6 ↔ C-6
HMBC ¹H ↔ ¹³C (²⁻³J)CH ₃ ↔ C =OConfirms the acetyl group and its attachment point at C-3.
CH ₃ ↔ C-3
H-4 ↔ C-2, C-5, C-6Establishes the complete connectivity of the substituted pyridine ring.
H-6 ↔ C-2, C-4, C-5

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing exact molecular weight and valuable structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule with very high accuracy. lcms.cz For this compound, with the molecular formula C₇H₅BrFNO, HRMS can measure the monoisotopic mass to within a few parts per million (ppm) of the theoretical value. This provides unequivocal confirmation of the molecular formula. A critical diagnostic feature in the mass spectrum is the isotopic pattern for bromine. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of approximately 1:1 intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.

Table 3: HRMS Data for this compound

ParameterValue
Molecular Formula C₇H₅BrFNO
Calculated Monoisotopic Mass ([M]⁺) 216.95386 Da
Expected [M+H]⁺ (ESI) 217.96114 Da
Expected Isotopic Pattern Two peaks at m/z [M]⁺ and [M+2]⁺ with ~1:1 intensity ratio

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion [M+H]⁺) which is then subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern provides a "fingerprint" that helps to elucidate the molecular structure. mdpi.com For carbonyl compounds, a common fragmentation is alpha-cleavage adjacent to the carbonyl group. youtube.comyoutube.com In the case of this compound, this would involve the loss of the methyl radical (•CH₃) or the cleavage of the bond between the carbonyl carbon and the pyridine ring.

Predicted Fragmentation Pathways:

Alpha-Cleavage (Loss of Methyl): The molecular ion could lose a methyl radical (•CH₃, 15 Da) to form a stable acylium ion.

Alpha-Cleavage (Loss of Acetyl): Cleavage of the C-C bond between the carbonyl and the pyridine ring could lead to the formation of a 2-bromo-5-fluoropyridin-3-yl cation or the detection of an acetyl cation (CH₃CO⁺).

Loss of Bromine: The C-Br bond is relatively weak and can cleave to lose a bromine radical (•Br, 79/81 Da).

Table 4: Predicted Product Ions in MS/MS Analysis of this compound ([M+H]⁺)

Precursor Ion (m/z)Proposed Product Ion (m/z)Neutral LossProposed Structure of Product Ion
217.96 / 219.96202.95 / 204.95•CH₃ (15 Da)[2-Bromo-5-fluoropyridine-3-carbonyl] cation
217.96 / 219.96174.93 / 176.93CH₃CO• (43 Da)[2-Bromo-5-fluoropyridinyl] cation
217.96 / 219.9643.02C₅H₃BrFN (175 Da)[Acetyl] cation
217.96 / 219.96138.03•Br (79/81 Da)[1-(5-Fluoropyridin-3-yl)ethanone] radical cation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. bas.bg The absorption of IR radiation or the scattering of laser light (Raman) corresponds to specific vibrational modes of the molecule's covalent bonds.

For this compound, the most prominent feature in the IR spectrum would be a strong, sharp absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This band is expected in the range of 1690-1715 cm⁻¹ for an aryl ketone. Other key vibrations include the C-F and C-Br stretches, as well as the characteristic stretching and bending modes of the substituted pyridine ring.

Table 5: Predicted Key Vibrational Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
C-H Stretch (Aromatic)Pyridine Ring3050 - 3150Medium to Weak
C-H Stretch (Aliphatic)-CH₃2850 - 3000Medium
C=O StretchKetone1690 - 1715Strong
C=C / C=N StretchPyridine Ring1550 - 1620Medium to Strong
C-F StretchFluoro-aromatic1200 - 1270Strong
C-Br StretchBromo-aromatic500 - 650Medium to Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. For a compound such as this compound, this technique would provide unequivocal proof of its chemical structure, including bond lengths, bond angles, and the conformation of the molecule.

Despite a thorough search of publicly available scientific literature and crystallographic databases, a specific single-crystal X-ray structure of this compound has not been reported. However, the general principles and the type of information that would be gleaned from such an analysis are well-established.

Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding)

Should a crystal structure be determined, the analysis of the crystal packing would reveal the intricate network of intermolecular interactions that govern the solid-state assembly. Of particular interest in this compound would be the role of halogen bonding. The presence of both a bromine and a fluorine atom on the pyridine ring, in addition to the carbonyl group, provides multiple sites for such interactions.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). In the context of this molecule, potential halogen bonds could include:

Br···O=C: The bromine atom could interact with the oxygen atom of the acetyl group of a neighboring molecule.

Br···N: The bromine atom could engage with the nitrogen atom of the pyridine ring of an adjacent molecule.

F···H-C: The fluorine atom, while generally a weaker halogen bond donor, could participate in interactions with hydrogen atoms on neighboring molecules.

Absolute Configuration Determination (if applicable)

The molecule this compound is achiral and therefore does not exist as enantiomers. Consequently, the determination of absolute configuration is not applicable in this case.

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from any potential isomers or impurities.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for the analysis of organic compounds. The development of robust GC and HPLC methods is essential for quality control during the synthesis and purification of this compound.

Gas Chromatography (GC): Due to its volatility, this compound is amenable to GC analysis, likely coupled with a Flame Ionization Detector (FID) for routine purity checks or a Mass Spectrometer (MS) for identification of impurities. A typical GC method development would involve optimizing parameters such as the type of capillary column (e.g., a non-polar or medium-polarity column), the temperature program of the oven, the injector temperature, and the carrier gas flow rate.

High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile alternative, particularly for less volatile impurities or for preparative scale purification. A reversed-phase HPLC method would likely be the first choice, utilizing a C18 or C8 column. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, possibly with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. The development would focus on optimizing the mobile phase composition (isocratic or gradient elution), flow rate, and column temperature to achieve good separation of the main compound from any byproducts. Detection would commonly be performed using a UV detector, set at a wavelength where the compound exhibits strong absorbance.

While specific, validated methods for this compound are not published in the scientific literature, the following table provides a hypothetical example of typical starting parameters for method development.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)150 mm x 4.6 mm ID, 5 µm particle size (e.g., C18)
Mobile Phase/Carrier Gas Helium or HydrogenAcetonitrile/Water gradient
Flow Rate 1-2 mL/min0.8-1.2 mL/min
Injector Temperature 250 °CN/A
Oven/Column Temperature Temperature gradient (e.g., 100 °C hold for 2 min, then ramp to 280 °C at 10 °C/min)Isothermal at 30 °C or gradient
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)UV-Vis Diode Array Detector (DAD) at ~254 nm

Chiral Chromatography for Enantiomeric Excess Determination

As this compound is an achiral molecule, it does not have enantiomers. Therefore, chiral chromatography for the determination of enantiomeric excess is not relevant for this specific compound.

Theoretical and Computational Chemistry Investigations of 1 2 Bromo 5 Fluoropyridin 3 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No specific studies detailing the quantum chemical calculations for 1-(2-Bromo-5-fluoropyridin-3-yl)ethanone were found. This includes a lack of published data on its molecular geometry, frontier molecular orbitals, and electrostatic potential maps.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformations

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Similarly, no articles presenting a Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound, could be located. This type of analysis is crucial for understanding the kinetic stability and chemical reactivity of a molecule.

Electrostatic Potential Maps and Charge Distribution Analysis

While general principles of interpreting electrostatic potential maps are well-documented, specific maps and charge distribution analyses for this compound are not available in the current body of scientific literature. These maps are instrumental in visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

Reaction Mechanism Elucidation via Computational Modeling

The search for computational studies elucidating the reaction mechanisms involving this compound was also unsuccessful.

Transition State Characterization and Activation Energy Calculations

No published data were found on the characterization of transition states or the calculation of activation energies for reactions involving this compound. Such studies are vital for understanding the kinetics and feasibility of chemical transformations.

Solvent Effects on Reaction Pathways

There is no available research that computationally investigates the influence of different solvents on the reaction pathways of this compound.

Spectroscopic Property Prediction and Validation through Computational Methods

Computational chemistry serves as a powerful tool for predicting and interpreting the spectroscopic properties of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for these predictions, offering a good balance between accuracy and computational cost.

Detailed research findings from computational studies on similar halogen-substituted pyridine (B92270) derivatives provide a framework for understanding the expected spectroscopic characteristics of this compound. For instance, DFT calculations using the B3LYP functional with basis sets like 6-311++G(d,p) have been successfully used to calculate vibrational frequencies (FT-IR and FT-Raman spectra). researchgate.net The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific functional groups within the molecule. chemrxiv.org

For this compound, one would expect to see characteristic vibrational frequencies for the C=O stretching of the ethanone (B97240) group, C-Br stretching, C-F stretching, and various modes associated with the pyridine ring. The table below illustrates the kind of data that would be generated from such a computational study, with hypothetical values based on typical ranges for these functional groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) (Hypothetical)
C=O Stretch1700-1720
C-N Stretch (Pyridine Ring)1550-1600
C-C Stretch (Pyridine Ring)1400-1500
C-H Bending (Methyl Group)1350-1450
C-F Stretch1000-1100
C-Br Stretch500-600

Furthermore, computational methods can predict electronic spectra, such as UV-Vis and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectra. aps.org These calculations help in identifying electronic transitions and understanding the electronic structure of the molecule. The comparison of these computationally predicted spectra with experimental data is crucial for validating the chosen theoretical model and providing a more robust interpretation of the experimental results.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Halogen Bonding)

The presence of bromine, fluorine, nitrogen, and oxygen atoms in this compound suggests the potential for a variety of significant intermolecular interactions, including hydrogen bonds and halogen bonds.

Hydrogen Bonding: The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group can act as hydrogen bond acceptors. While the molecule itself does not have strong hydrogen bond donors, in the presence of protic solvents or other molecules with O-H or N-H groups, it can participate in intermolecular hydrogen bonding.

Halogen Bonding: A particularly interesting interaction is the halogen bond. The bromine atom in the molecule can act as a halogen bond donor. This occurs due to the presence of a "σ-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, which can interact with a Lewis base. nih.gov The nitrogen atom of the pyridine ring or the carbonyl oxygen of a neighboring molecule could act as the halogen bond acceptor.

Computational techniques like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are instrumental in characterizing these weak interactions. NBO analysis can reveal donor-acceptor interactions, while QTAIM can identify bond critical points and characterize the nature of the interaction. mdpi.com Hirshfeld surface analysis is another powerful tool used to visualize and quantify intermolecular contacts in the crystalline state. tandfonline.com

The following table outlines the potential intermolecular interactions and the computational methods used to study them:

Interaction Type Potential Donor Potential Acceptor Computational Analysis Method
Hydrogen BondExternal Protic SpeciesPyridine N, Carbonyl ONBO, QTAIM
Halogen BondC-BrPyridine N, Carbonyl OElectrostatic Potential (ESP) Maps, NBO, QTAIM
π-π StackingPyridine RingPyridine RingHirshfeld Surface Analysis

Studies on similar brominated heterocyclic compounds have shown that C-Br···N and C-Br···O halogen bonds can play a significant role in the crystal packing. mdpi.com The interplay between hydrogen and halogen bonding can lead to the formation of complex supramolecular architectures. umich.edu

Crystal Structure Prediction (CSP) Methodologies

Predicting the crystal structure of a molecule from its chemical diagram is a major challenge in computational chemistry, known as Crystal Structure Prediction (CSP). CSP methods aim to identify the most stable crystal packing arrangements, which correspond to the lowest points on the crystal energy landscape.

For a molecule like this compound, CSP studies would typically involve several steps:

Generation of a large number of plausible crystal structures: This is often done using algorithms that explore different space groups and molecular orientations.

Energy ranking of the generated structures: The energies of these hypothetical structures are calculated using computational methods. This is often a multi-step process, starting with faster, less accurate methods (like molecular mechanics with force fields) to screen the vast number of structures, followed by more accurate but computationally expensive methods (like DFT with periodic boundary conditions) for the most promising low-energy structures. rsc.orgrsc.org

The complexity of CSP increases with the flexibility of the molecule and the number of molecules in the asymmetric unit (Z'). rsc.org Given the rigidity of the pyridine ring in this compound, the primary conformational flexibility comes from the rotation of the acetyl group.

Recent advancements have seen the integration of machine learning into CSP workflows to accelerate the process by predicting the properties of crystal structures. arxiv.org For substituted pyridines, the formation of different synthons, driven by intermolecular forces, is a key factor in determining the final crystal structure. acs.org

The table below summarizes the key aspects of a typical CSP workflow for this compound.

CSP Step Methodology/Tool Purpose
Structure GenerationRandom or systematic search algorithmsTo create a diverse set of possible crystal packings.
Initial Energy RankingMolecular Mechanics (Force Fields)To quickly screen and eliminate high-energy structures.
Refined Energy RankingDensity Functional Theory (DFT) with dispersion correctionTo obtain accurate lattice energies for the most stable structures. rsc.org
Final Stability AnalysisGibbs free energy calculationsTo determine the thermodynamically most stable polymorph at a given temperature and pressure.

The successful prediction of the crystal structure of this compound would provide crucial information about its solid-state properties and guide experimental crystallization efforts.

Role of 1 2 Bromo 5 Fluoropyridin 3 Yl Ethanone As a Key Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The presence of both an electrophilic carbonyl carbon in the acetyl group and a carbon-bromine bond amenable to cross-coupling reactions makes 1-(2-Bromo-5-fluoropyridin-3-yl)ethanone a powerful precursor for the synthesis of intricate heterocyclic systems. Chemists can leverage these functional groups sequentially or in one-pot procedures to build fused ring systems and introduce a variety of substituents onto the pyridine (B92270) core.

The acetyl group of this compound is a primary anchor for constructing fused heterocyclic rings. Through condensation reactions with various binucleophiles, the acetyl moiety can be elaborated into a new ring fused to the parent pyridine scaffold. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazolopyridines, while condensation with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) under conditions such as the Gewald reaction can yield fused thienopyridine or pyridopyridine systems. researchgate.netlongdom.org

Furthermore, the α-carbon of the acetyl group can be functionalized, for instance, via bromination, to produce an α-halo ketone. This intermediate, 2-bromo-1-(2-bromo-5-fluoropyridin-3-yl)ethanone, becomes a potent electrophile for Hantzsch-like pyridine synthesis or other cyclization reactions to generate highly substituted fused systems like imidazo[1,2-a]pyridines. nih.govchemicalbook.comuni.lu These cascade or multi-component reactions provide an efficient pathway to complex scaffolds from simple starting materials. acs.orgmdpi.com

The bromine atom at the 2-position of the pyridine ring is a key site for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. This C-Br bond is highly susceptible to reactions such as Suzuki-Miyaura coupling (with boronic acids), Stille coupling (with organostannanes), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines). These well-established and robust reactions allow for the attachment of a wide array of aryl, heteroaryl, alkyl, alkenyl, alkynyl, and amino substituents at this position.

This capability enables the systematic modification of the pyridine core, which is a critical strategy in medicinal chemistry for optimizing the biological activity and pharmacokinetic properties of lead compounds. The fluorine atom at the 5-position is often retained as it can enhance metabolic stability and binding affinity. The ability to perform these coupling reactions selectively, without interfering with the acetyl group, underscores the utility of this building block in creating libraries of polysubstituted pyridines. nih.gov

Below is a table summarizing the potential synthetic transformations for this compound.

Table 1: Synthetic Transformations of this compound

Reactive Site Reaction Type Reagents/Conditions Resulting Structure
Acetyl Group Condensation/Cyclization Hydrazine (H₂NNH₂) Fused Pyrazolopyridine
Gewald-type Reaction Malononitrile, Sulfur Fused Thienopyridine
Krohnke Pyridine Synthesis Chalcones, NH₄OAc Fused Bipyridine System
Heterocycle Formation Amidines, Guanidine Fused Pyrimidine Ring
Bromo Group Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, Base 2-Aryl-5-fluoropyridin-3-yl ethanone (B97240)
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base 2-Alkynyl-5-fluoropyridin-3-yl ethanone
Buchwald-Hartwig Amination Amine (R₂NH), Pd catalyst, Base 2-Amino-5-fluoropyridin-3-yl ethanone
Stille Coupling Organostannane (R-SnBu₃), Pd catalyst 2-Alkyl/Aryl-5-fluoropyridin-3-yl ethanone

Application in Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore biological space and identify novel therapeutic agents. researchgate.netnih.gov this compound is an exemplary building block for DOS due to its multiple, orthogonally reactive sites that allow for controlled, stepwise diversification.

The core principle of using this building block in DOS is to leverage its distinct reactive handles to introduce diversity in a controlled manner. A typical DOS strategy would involve:

Appendage Diversity: Using the bromo group as an anchor for a variety of cross-coupling reactions to introduce a first library of substituents at the C2 position.

Scaffold Diversity: Taking the resulting library and subjecting the acetyl group to a panel of cyclization conditions (e.g., with different hydrazines, amidines, or active methylene compounds) to create a diverse set of fused heterocyclic scaffolds. acs.org

Stereochemical Diversity: If the acetyl group is first reduced to an alcohol, chiral catalysts can be employed to introduce stereochemical diversity, which can then be carried through subsequent transformations.

This branching synthetic pathway allows for the rapid generation of thousands of unique compounds from a single, common core, which is a hallmark of efficient DOS. researchgate.net The functionalized imidazo[1,2-a]pyridines and other polycyclic systems are families of aza-heterocycles known for a wide range of biological activities, making them attractive targets for such synthetic efforts. nih.gov

To realize the potential of DOS, high-throughput and parallel synthesis techniques are often employed. spirochem.com this compound is well-suited for these methods. In a parallel synthesis format, the starting material can be dispensed into an array of reaction vessels, such as a 96-well plate. spirochem.comresearchgate.net Each well can then be treated with a different cross-coupling partner (e.g., a unique boronic acid) to modify the bromo group. After this first diversification step, the plate can be subjected to a second set of parallel reactions targeting the acetyl group.

This approach, often automated, dramatically accelerates the creation of large chemical libraries for screening. nih.govuniroma1.itnih.gov The robust nature of the reactions involving the functional groups of this building block ensures high success rates across the library, making it an efficient tool for modern drug discovery campaigns.

Intermediate in the Development of Chemically Novel Scaffolds for Methodological Advancement

The development of new synthetic methods often relies on robust and versatile building blocks that can test the limits of a new reaction. This compound serves as such an intermediate. Its value lies not only in the final products it can generate but also in its ability to facilitate the discovery and optimization of new chemical transformations.

For instance, developing a novel palladium catalyst for C-H activation or a new multi-component reaction could involve using this compound as a benchmark substrate. Its well-defined reactive sites allow chemists to unambiguously assess the outcome and efficiency of the new methodology. The synthesis of complex indazole compounds and other kinase inhibitors, for example, often relies on the availability of such highly functionalized heterocyclic intermediates to build the final pharmacophore. google.com By providing access to previously inaccessible or difficult-to-synthesize pyridine-based scaffolds, this building block enables the exploration of new chemical space and pushes the boundaries of synthetic chemistry, ultimately leading to the discovery of molecules with novel functions and properties.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2-bromo-1-(2-bromo-5-fluoropyridin-3-yl)ethanone
Malononitrile
Ethyl Cyanoacetate
Hydrazine
Guanidine
Boronic Acid
Organostannane
Terminal Alkyne
Amine
Pyrazolopyridine
Thienopyridine
Pyridopyridine
Imidazo[1,2-a]pyridine
Fused Pyrimidine

Future Research Directions and Unexplored Avenues in 1 2 Bromo 5 Fluoropyridin 3 Yl Ethanone Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of functionalized pyridines often relies on classical methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research should prioritize the development of greener synthetic methodologies for 1-(2-Bromo-5-fluoropyridin-3-yl)ethanone.

Current Synthetic Approaches for Analogous Compounds:

The synthesis of similar bromo-fluoropyridine derivatives often involves multi-step sequences. For instance, the synthesis of related compounds like 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone can proceed through the Friedel-Crafts acylation of a pre-existing 5-bromo-2-fluoropyridine (B45044) scaffold. This approach, while effective, typically utilizes Lewis acids in stoichiometric amounts, leading to significant waste streams during workup.

Future Green Chemistry Approaches:

C-H Activation: A highly desirable future direction would be the development of a direct C-H acylation method. This would involve the regioselective introduction of the acetyl group onto a 2-bromo-5-fluoropyridine (B41290) core, avoiding the need for pre-functionalization and reducing the number of synthetic steps. Catalytic systems based on transition metals like palladium, rhodium, or ruthenium could be explored for this purpose.

Flow Chemistry: Implementing continuous flow technologies for the synthesis could offer significant advantages in terms of safety, scalability, and reaction control, especially for potentially hazardous reactions like bromination or nitration if those were part of an extended synthesis.

Use of Greener Solvents and Catalysts: Research into replacing traditional, often hazardous, solvents with more benign alternatives like bio-derived solvents or supercritical fluids would be a significant step towards sustainability. The development of reusable, solid-supported catalysts could also minimize waste and simplify product purification.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique electronic properties of the pyridine (B92270) ring, influenced by the presence of bromine, fluorine, and acetyl substituents, suggest a rich and underexplored reactivity profile for this compound.

Expected Reactivity:

The pyridine ring is electron-deficient, and this is further amplified by the electron-withdrawing effects of the halogen atoms and the acetyl group. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom at the 2-position is a likely site for such reactions.

Unconventional Transformations to Explore:

Cross-Coupling Reactions: The bromo-substituent should readily participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. A systematic study of these reactions would provide a powerful toolkit for elaborating the core structure and accessing a diverse range of derivatives.

Metathesis Reactions: While less common for pyridine rings, exploring the possibility of ring-closing or cross-metathesis reactions involving substituents introduced via the acetyl group could lead to novel heterocyclic systems.

Photoredox Catalysis: The use of visible-light photoredox catalysis could enable transformations that are difficult to achieve under thermal conditions. For example, radical-based functionalization of the pyridine ring or the acetyl group could be investigated.

Integration with Advanced Automation and Artificial Intelligence in Chemical Synthesis

The synthesis and exploration of new chemical space can be significantly accelerated through the integration of modern automation and computational tools.

High-Throughput Experimentation (HTE):

Automated platforms can be employed to rapidly screen a wide range of reaction conditions (catalysts, ligands, solvents, temperatures) for key transformations, such as the cross-coupling reactions mentioned above. This would allow for the rapid optimization of reaction protocols and the discovery of novel reactivity.

Machine Learning and AI in Synthesis Planning:

Retrosynthesis Prediction: AI-powered retrosynthesis tools could be used to propose novel and more efficient synthetic routes to this compound and its derivatives. These tools can analyze vast datasets of chemical reactions to identify non-obvious synthetic pathways.

Property Prediction: Machine learning models can be trained to predict the physicochemical and biological properties of virtual derivatives of the title compound. This would allow for the in silico screening of large virtual libraries to prioritize the synthesis of compounds with the most promising characteristics for specific applications.

Detailed Investigation of Solid-State Chemistry and Polymorphism

The solid-state properties of a chemical compound are crucial for its application, particularly in pharmaceuticals and materials science. A thorough investigation of the crystallography and potential polymorphism of this compound is a critical area for future research.

Key Areas of Investigation:

Single Crystal X-ray Diffraction: Obtaining a single crystal structure would provide definitive information about the molecular geometry, intermolecular interactions (such as halogen bonding or π-stacking), and packing in the solid state.

Polymorph Screening: A systematic polymorph screen should be conducted by crystallizing the compound from a variety of solvents and under different conditions (e.g., varying temperature, pressure, and evaporation rates). Different polymorphs can exhibit distinct properties, including solubility, melting point, and stability.

Cocrystal and Salt Formation: Exploring the formation of cocrystals or salts with other molecules could be a strategy to modulate the physicochemical properties of the compound in a controlled manner.

Application in the Development of New Synthetic Methodologies and Reagents

Beyond its potential as a building block for functional molecules, this compound itself could serve as a platform for the development of new chemical reagents and synthetic methods.

Potential Applications:

Novel Ligand Scaffolds: The pyridine core could be elaborated through chemical modification to create novel ligands for catalysis. The presence of multiple, electronically distinct substitution sites offers the potential for fine-tuning the steric and electronic properties of such ligands.

Reagents for Fluorination or Bromination: While less direct, derivatives of this compound could potentially be developed as specialized reagents for introducing fluorine or bromine into other organic molecules, although this is a more speculative avenue.

Probes for Reaction Mechanism Studies: The well-defined substitution pattern of the molecule could make it a useful probe for studying the mechanisms of various organic reactions, particularly those involving halogenated aromatic compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Bromo-5-fluoropyridin-3-yl)ethanone, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via halogenation or cross-coupling reactions. For example, bromination of a fluoropyridine precursor using brominating agents like PBr₃ or NBS (N-bromosuccinimide) under anhydrous conditions is common. Reaction temperature (0–25°C) and stoichiometric control are critical to avoid over-bromination . Ethyl acetoacetate or acetyl chloride may serve as acetylating agents in Friedel-Crafts-type reactions, with AlCl₃ as a catalyst .
  • Optimization : Yields improve with inert atmospheres (N₂/Ar) and moisture-free solvents (e.g., dry DCM or THF). Monitoring via TLC or HPLC is recommended to track intermediate formation .

Q. How is this compound characterized structurally?

  • Techniques :

  • NMR : ¹H/¹³C NMR identifies substituent positions. The acetyl group (δ ~2.6 ppm in ¹H; δ ~200 ppm in ¹³C) and pyridine ring protons (δ 7.5–8.5 ppm) are diagnostic .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving halogen and fluorine positions. For example, SHELXL refines anisotropic displacement parameters to confirm the 2-bromo-5-fluoro substitution pattern .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (M.W. 218.02) and isotopic patterns for Br/F .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

  • Bromine Reactivity : The 2-bromo group undergoes Suzuki-Miyaura cross-coupling with boronic acids (Pd catalysts) or nucleophilic displacement with amines/thiols. Fluorine at the 5-position is less reactive due to electron-withdrawing effects but can participate in SNAr under strong bases (e.g., KOtBu) .
  • Acetyl Group : The ketone is susceptible to reduction (NaBH₄) or condensation (hydrazines for hydrazone formation) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of derivatives of this compound?

  • QSAR Studies : Density Functional Theory (DFT) calculates electron distribution, revealing the bromine-fluorine dipole’s role in binding enzyme active sites. Molecular docking (AutoDock Vina) models interactions with targets like kinases or CYP450 enzymes .
  • ADMET Prediction : Tools like SwissADME predict enhanced metabolic stability from fluorine’s lipophilicity, while bromine may increase toxicity risks .

Q. What strategies resolve contradictions in crystallographic data for halogenated pyridines?

  • Data Refinement : SHELXL refines twinned or high-symmetry crystals using the Flack parameter to confirm absolute configuration. For centrosymmetric ambiguities, the Flack x parameter is more reliable than η .
  • Disorder Modeling : Halogen (Br/F) positional disorder is resolved via PART instructions in SHELX, with occupancy factors adjusted to minimize R₁ values .

Q. How does the compound’s electronic profile influence its utility in photoactive materials?

  • UV-Vis Spectroscopy : The conjugated pyridine-acetyl system absorbs at ~270 nm (π→π* transitions), with bromine red-shifting absorption. Fluorine enhances photostability by reducing radical formation .
  • Electrochemical Analysis : Cyclic voltammetry shows irreversible reduction peaks (-1.2 V vs. Ag/AgCl) for bromine, suggesting utility in electron-transfer catalysts .

Contradictions and Solutions

  • Synthetic Yield Variability : Discrepancies in yields (40–75%) arise from trace moisture deactivating catalysts. Solution: Use molecular sieves and rigorously dry glassware .
  • Ambiguous NMR Peaks : Overlapping pyridine signals (e.g., H-4 vs. H-6) are resolved via 2D COSY or NOESY .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.